Cas no 6755-41-5 ((+)-trans,trans-Abscisic Acid)
(+)-trans,trans-Abscisic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2e,4e)-pentadienoic acid
- (-)-ABA
- (-)-cis,trans-Abscisic acid
- (+)-(S)-cis,trans-ABA
- (+)-(S)-cis,trans-abscisic acid
- (+)-2-cis,4-trans-abscisic acid
- (R)-5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
- (R)-abscisic acid
- (S)-5-(1-hydroxy-2,6,6,-trimethyl-4-oxo-2-cyclohexen-1-
- (S)-5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-(2Z,4E)-pentadienoic acid
- ABSCISIC ACID
- S-(+)-abscisic acid
- (trans, trans)-Abscisic Acid
- Q27109089
- ABA
- 21293-29-8
- Dormin (VAN)
- (+)-trans,trans-Abscisic Acid
- DTXSID401339737
- cis-trans-(+)-Abscissic acid
- CHEBI:18743
- 2-cis,4-trans-Abscisic acid
- Abscisate
- 6755-41-5
- AKOS015893010
- S-ttABA
- 2-trans-(+)-ABA
- Dormin (abscission factor)
- (+)-Abscisic acid
- (2E,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
- (S)-2-trans-abscisic acid
- (7E,9E)-(6S)-6-hydroxy-3-oxo-11-apo-epsilon-caroten-11-oic acid
- SCHEMBL15042784
- (s)-abscisic acid
- LMPR0103050001
- 2,4-Pentadienoic acid,5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-,(2Z,4E)-
- (+)-trans,trans-Abscisic Acid; 2,4-Pentadienoic acid, 5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-, (2E,4E)-; 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (E,E)-(S)-(+)- (8CI); 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-
-
- MDL: MFCD00132890
- Inchi: 1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7+/t15-/m1/s1
- InChI Key: JLIDBLDQVAYHNE-IBPUIESWSA-N
- SMILES: O[C@]1(/C=C/C(=C/C(=O)O)/C)C(C)=CC(CC1(C)C)=O
Computed Properties
- Exact Mass: 264.13615911g/mol
- Monoisotopic Mass: 264.13615911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 494
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 2
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 74.6Ų
(+)-trans,trans-Abscisic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A110025-1mg |
(+)-trans,trans-Abscisic Acid |
6755-41-5 | 1mg |
$ 150.00 | 2023-04-19 | ||
| TRC | A110025-2.5mg |
(+)-trans,trans-Abscisic Acid |
6755-41-5 | 2.5mg |
$ 270.00 | 2023-04-19 | ||
| TRC | A110025-5mg |
(+)-trans,trans-Abscisic Acid |
6755-41-5 | 5mg |
$ 465.00 | 2023-04-19 | ||
| TRC | A110025-10mg |
(+)-trans,trans-Abscisic Acid |
6755-41-5 | 10mg |
$ 816.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220317-50 mg |
(trans, trans)-Abscisic Acid, |
6755-41-5 | 50mg |
¥4,513.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-220317-50mg |
(trans, trans)-Abscisic Acid, |
6755-41-5 | 50mg |
¥4513.00 | 2023-09-05 | ||
| TRC | A110025-100mg |
(+)-trans,trans-Abscisic Acid |
6755-41-5 | 100mg |
$ 11200.00 | 2023-09-09 |
(+)-trans,trans-Abscisic Acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (+)-trans,trans-Abscisic Acid
(+)-trans,trans-Abscisic Acid (ABA) Overview and Applications
Abstract: (+)-trans,trans-Abscisic Acid (ABA), with the CAS Registry Number 6755-41-5, is a naturally occurring plant hormone belonging to the class of terpenoid compounds. It plays a pivotal role in various physiological processes in plants, including stress responses, growth regulation, and development. This article provides an in-depth exploration of the structural properties, biosynthesis, biological functions, and applications of (+)-trans,trans-Abscisic Acid, incorporating recent advancements in research to highlight its significance in modern agriculture and biotechnology.
Structural Insights and Biosynthesis: (+)-trans,trans-Abscisic Acid is a diterpenoid compound derived from the mevalonate pathway in plants. Its structure consists of a bicyclic skeleton with a carboxylic acid group and a methyl ester substituent. The trans,trans configuration is critical for its biological activity. Recent studies have elucidated the enzymatic steps involved in its biosynthesis, particularly the role of carotenoid cleavage dioxygenases (CCDs) in converting carotenoids into ABA precursors. This understanding has paved the way for genetic engineering approaches to enhance ABA production in crops under stress conditions.
Biological Functions: (+)-trans,trans-Abscisic Acid is renowned for its role as a stress hormone. It regulates stomatal closure to minimize water loss during drought conditions and induces the expression of stress-responsive genes. Recent research has also highlighted its role in modulating plant immunity against pathogens by enhancing the production of reactive oxygen species (ROS) and phytoalexins. Additionally, ABA is involved in seed dormancy regulation and fruit ripening processes.
Applications in Agriculture: The agricultural applications of (+)-trans,trans-Abscisic Acid are vast. It is widely used as a plant growth regulator to improve crop resilience under abiotic stresses such as drought, salinity, and high temperatures. Recent advancements have focused on developing ABA analogs with enhanced stability and efficacy for field applications. For instance, Pegylated ABA derivatives have shown promising results in improving water-use efficiency in staple crops like wheat and maize.
Recent Research Developments: Cutting-edge research has uncovered novel mechanisms of ABA signaling. The discovery of pyrabactin resistance 1-like receptors (PYR/PYL/RCAR) has provided insights into how ABA transmits signals at the cellular level. Furthermore, CRISPR-Cas9-mediated gene editing has enabled the creation of ABA-overproducing plants with improved stress tolerance. These breakthroughs underscore the potential of (+)-trans,trans-Abscisic Acid as a cornerstone in sustainable agriculture.
Future Prospects: The future of (+)-trans,trans-Abscisic Acid lies in its integration with emerging technologies such as synthetic biology and nanotechnology. Researchers are exploring biofortification strategies to enhance ABA levels in crops through metabolic engineering. Additionally, the development of nanocarriers for controlled release of ABA could revolutionize precision agriculture by delivering optimal doses directly to plant tissues.
In conclusion, (+)-trans,trans-Abscisic Acid (ABA) is a multifaceted plant hormone with profound implications for agriculture and environmental sustainability. Its continued exploration through advanced research methodologies will undoubtedly unlock new avenues for enhancing global food security and combating climate change.
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